Hept-4-en-1-ol can be derived from natural sources or synthesized through various chemical reactions. It belongs to the class of alkenes and alcohols, specifically categorized under unsaturated primary alcohols. The compound is also known by its IUPAC name, which emphasizes its structure as a heptene with a hydroxyl functional group.
Hept-4-en-1-ol can be synthesized through several methods, with varying degrees of complexity and yield.
The synthesis often requires careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yields and selectivity. For example, palladium-catalyzed reactions are frequently employed for introducing double bonds in controlled manners.
Hept-4-en-1-ol has a linear structure characterized by its seven carbon atoms arranged in a chain with a double bond at the fourth position.
The presence of the double bond introduces geometric isomerism, leading to potential cis/trans configurations.
Hept-4-en-1-ol can undergo various chemical reactions typical for alkenes and alcohols:
These reactions often require specific conditions such as solvent choice, temperature control, and catalyst selection to optimize yields and minimize by-products.
The mechanism of action for hept-4-en-1-ol involves its participation in various chemical pathways due to the presence of both alkene and hydroxyl functionalities.
Upon interaction with biological molecules or during synthetic transformations, hept-4-en-1-ol can form reactive intermediates that may lead to significant biological effects or facilitate further chemical transformations. Ongoing research aims to elucidate specific molecular targets and pathways involved in these processes.
Hept-4-en-1-ol exhibits distinct physical and chemical properties that are crucial for its identification and application in scientific research.
Hept-4-en-1-ol is characterized by its reactivity due to the double bond and hydroxyl group, making it susceptible to oxidation, reduction, and substitution reactions. Its stability is influenced by steric factors associated with the alkene configuration.
Hept-4-en-1-ol has various applications in scientific research and industry:
Unsaturated aliphatic alcohols represent a critical class of compounds in flavor and fragrance chemistry due to their dual functionality and structural versatility. These molecules combine a hydroxyl group with one or more carbon-carbon double bonds, creating reactive sites that influence both chemical behavior and sensory properties. Positioned within the broader fatty alcohol family, they differ from saturated analogs by the presence of at least one double bond (designating them as alkenols). Hept-4-en-1-ol exemplifies this category with a seven-carbon chain, hydroxyl group at C1, and double bond between C4-C5. This specific arrangement creates distinct electronic and steric properties that define its chemical reactivity and organoleptic characteristics [3] [6].
Hept-4-en-1-ol (C~7~H~14~O, MW 114.19 g/mol) occupies a transitional position between short-chain volatile alcohols and longer-chain fatty alcohols. Its seven-carbon backbone places it within the C6–C10 range considered optimal for flavor potency, while the terminal hydroxyl group enables hydrogen bonding with olfactory receptors. The compound belongs to the alkenol subfamily due to its non-terminal double bond, specifically classified as a positional isomer of heptenol (e.g., the more common 1-hexen-3-ol differs in functional group placement). Its molecular structure balances hydrophobic (alkyl chain) and hydrophilic (OH group) domains, explaining moderate water solubility (5.49 g/L at 25°C) and miscibility with alcohols and ethers [6].
Table 1: Classification of Hept-4-en-1-ol Among Key Alkenols
Compound | Molecular Formula | Double Bond Position | Molecular Weight (g/mol) | log Pa |
---|---|---|---|---|
Hept-4-en-1-ol | C~7~H~14~O | 4 | 114.19 | 1.79 |
(Z)-3-Hexen-1-ol | C~6~H~12~O | 3 | 100.16 | 1.61 |
1-Octen-3-ol | C~8~H~16~O | 3 | 128.21 | 2.73 |
Saturated analog: Heptan-1-ol | C~7~H~16~O | - | 116.20 | 2.42 |
a Predicted octanol-water partition coefficient [3] [6] [8]
The sensory impact of hept-4-en-1-ol is profoundly influenced by two structural features: the position of the double bond (C4 vs. C3 or C5) and its geometric configuration (E or Z). Positional isomerism alters molecular shape and electronic distribution, impacting volatility and receptor binding. For heptenols, shifting the double bond toward the hydroxyl group (e.g., hept-1-en-4-ol) increases polarity and hydrogen-bonding capacity, while moving it toward the chain center enhances hydrophobic interactions . Crucially, the cis (Z) configuration of hept-4-en-1-ol generates a 30° bend in the carbon chain, enabling tighter fit to olfactory receptors than the straighter trans (E) isomer. This geometric distinction explains the cis isomer’s significantly lower odor threshold and more potent green character [3] [6].
Table 2: Isomeric Influence on Properties of Hept-4-en-1-ol
Isomer | CAS Registry Number | Geometry | Odor Profile | Flavor Applications |
---|---|---|---|---|
(Z)-4-Hepten-1-ol | 6191-71-5 | Cis (bent chain) | Strong green, tomato vine, creamy | Strawberry, tomato, mimosa |
(E)-4-Hepten-1-ol | Not specified in sources | Trans (extended chain) | Undocumented but likely milder | Limited industrial use |
Industrial applications prioritize the (Z)-isomer due to its superior flavor potency. At concentrations as low as 10 ppm, it imparts fresh, green nuances reminiscent of tomato vines and cut grass, whereas the E-isomer requires higher thresholds for detection. This sensitivity underscores how minor stereochemical differences create major organoleptic distinctions [3] [6].
Hept-4-en-1-ol research primarily focuses on its role as a flavor-modifying compound, particularly the cis isomer (FEMA 3841, JECFA 1280). Studies validate its efficacy in replicating fresh green notes found in fruits, vegetables, and florals. Bedoukian Research identifies it as a key component for "tomato vine" and "dry hay" nuances in mimosa accords, while Synerzine highlights its ability to enhance strawberry flavors with creamy undertones [3]. The compound’s instability during processing has driven research into stabilized delivery systems, including microencapsulation and precursor development. Recent innovations focus on sustainable production via biotransformation using lipase enzymes or engineered yeast strains, aiming to replace traditional chemical synthesis routes [3] [6].
Table 3: Flavor Applications of (Z)-Hept-4-en-1-ol in Industry
Supplier | Purity | Target Flavor Profiles | Descriptor Terms |
---|---|---|---|
Bedoukian Research | ≥93.0% (cis) | Strawberry, tomato, mimosa | "Green, grassy with savory nuances", "sweet, dry hay" |
Synerzine | Undisclosed | Green top notes | "Fresh oily, fatty, creamy vegetable" |
TCI America | >95.0% (GC) | Experimental flavors | "Green, tomato leaf, oily tuna" |
BOC Sciences | 98.0% (sum of isomers) | Research applications | "Sweet green, brothy, fishy" |
Regulatory status remains dynamic, with FDA recently excluding it from approved synthetic flavorants (though still permitted under GRAS provisions). The flavor industry continues utilizing it at ppm levels (<5 ppm in finished products) to achieve naturalistic green accents, particularly in plant-based alternatives requiring botanical authenticity [3].
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